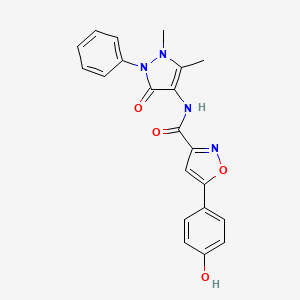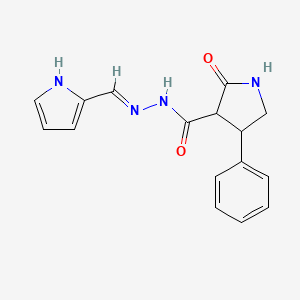![molecular formula C10H9N5O4 B5980882 4-methoxy-2-nitro-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol](/img/structure/B5980882.png)
4-methoxy-2-nitro-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-2-nitro-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol is an organic compound with a complex structure that includes a phenol group, a nitro group, a methoxy group, and a triazole ring
Méthodes De Préparation
The synthesis of 4-methoxy-2-nitro-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol typically involves multiple steps. One common synthetic route includes the nitration of 4-methoxyphenol to introduce the nitro group, followed by the formation of the triazole ring through a cyclization reaction with appropriate precursors. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
4-methoxy-2-nitro-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of new materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 4-methoxy-2-nitro-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The triazole ring can also participate in binding interactions with enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-methoxy-2-nitro-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol include:
4-methoxy-2-nitrophenol: Lacks the triazole ring, making it less versatile in coupling reactions.
2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Contains a different substituent on the phenol ring, leading to different chemical properties.
Propriétés
IUPAC Name |
4-methoxy-2-nitro-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O4/c1-19-8-2-7(4-13-14-5-11-12-6-14)10(16)9(3-8)15(17)18/h2-6,16H,1H3/b13-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITLCJLLPHISDO-YIXHJXPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=N/N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5980801.png)


![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3-methoxyphenyl)acetamide](/img/structure/B5980816.png)
![methyl 5-oxo-5-{[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}pentanoate](/img/structure/B5980821.png)
![6-bromo-2-(4-butylphenyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5980824.png)
![N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B5980835.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-methylbutanamide](/img/structure/B5980841.png)
![3-nitrodibenzo[b,f]oxepine-1-carboxamide](/img/structure/B5980856.png)
![N-{3-[acetyl(methyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B5980873.png)
![N-(5-chloro-2-methylphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B5980888.png)


![5-(3-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5980907.png)
